Lymecycline

Catalog No.
S534151
CAS No.
992-21-2
M.F
C29H38N4O10
M. Wt
602.641
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lymecycline

CAS Number

992-21-2

Product Name

Lymecycline

IUPAC Name

(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid

Molecular Formula

C29H38N4O10

Molecular Weight

602.641

InChI

InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1

InChI Key

PZTCVADFMACKLU-UEPZRUIBSA-N

SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O

Solubility

Very soluble in water, slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride.

Synonyms

Lymecycline; Mucomycin; Tetralisal; Limeciclina

Description

The exact mass of the compound Lymecycline is 602.2588 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Very soluble in water, slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Properties:

Lymecycline, like other tetracyclines, exhibits broad-spectrum antibacterial activity. It disrupts protein synthesis in bacteria by binding to their ribosomes. This makes it effective against a range of gram-positive and gram-negative bacteria (). Research is ongoing to explore its potential use in treating various bacterial infections, including:

  • Dissecting Cellulitis of the Scalp: A recent study suggests Lymecycline might be a promising option for treating dissecting cellulitis of the scalp, a rare inflammatory condition. The study showed improvement in most patients receiving Lymecycline treatment ().

Anti-inflammatory Effects:

Emerging research suggests Lymecycline may possess anti-inflammatory properties beyond its direct antibacterial action. It might modulate the immune response by inhibiting the production of pro-inflammatory cytokines like TNF-alpha, IL-1, and IL-6 (). This opens avenues for exploring its use in inflammatory skin conditions.

  • Folliculitis Decalvans (FFD): Though more research is needed, some studies have reported positive results using Lymecycline to manage FFD, a scarring type of alopecia. The proposed mechanism involves its anti-inflammatory properties alongside its ability to target bacterial involvement in the condition ().

Advantages over other Tetracyclines:

Lymecycline offers some potential advantages over other tetracyclines, such as doxycycline:

  • Improved Absorption: The combination of tetracycline with the amino acid L-lysine in Lymecycline enhances its absorption and allows for once-daily dosing, potentially improving treatment adherence ().
  • Reduced Photosensitivity: Compared to some tetracyclines, Lymecycline might have a lower risk of causing sun sensitivity, a common side effect ().

Purity

85%

XLogP3

-4.4

Exact Mass

602.2588

Boiling Point

648.97°C (rough estimate)

Density

1.53

Appearance

Solid powder

Melting Point

192.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Lymecycline

Biological Half Life

The half-life of lymecycline is approximately 8 hours.

Dates

Modify: 2023-08-15
1. Kelhälä HL, Aho VTE, Fyhrquist N, Pereira PAB, Kubin ME, Paulin L, Palatsi R, Auvinen P, Tasanen K, Lauerma A. Isotretinoin and lymecycline treatments modify the skin microbiota in acne. Exp Dermatol. 2018 Jan;27(1):30-36. doi: 10.1111/exd.13397. Epub 2017 Sep 14. PMID: 28636791.

2. Gualtieri B, Tonini A, Panduri S, Chiricozzi A, Romanelli M. Acne fulminans associated with lymecycline intake: a case report. Clin Cosmet Investig Dermatol. 2018 Aug 3;11:403-405. doi: 10.2147/CCID.S158925. PMID: 30122970; PMCID: PMC6082323.

3. Bossuyt L, Bosschaert J, Richert B, Cromphaut P, Mitchell T, Al Abadie M, Henry I, Bewley A, Poyner T, Mann N, Czernielewski J. Lymecycline in the treatment of acne: an efficacious, safe and cost-effective alternative to minocycline. Eur J Dermatol. 2003 Mar-Apr;13(2):130-5. PMID: 12695127.

4. Cunliffe WJ, Meynadier J, Alirezai M, George SA, Coutts I, Roseeuw DI, Hachem JP, Briantais P, Sidou F, Soto P. Is combined oral and topical therapy better than oral therapy alone in patients with moderate to moderately severe acne vulgaris? A comparison of the efficacy and safety of lymecycline plus adapalene gel 0.1%, versus lymecycline plus gel vehicle. J Am Acad Dermatol. 2003 Sep;49(3 Suppl):S218-26. doi: 10.1067/s0190-9622(03)01153-8. PMID: 12963898.

5. Chen Y, Wu J, Yan H, Cheng Y, Wang Y, Yang Y, Deng M, Che X, Hou K, Qu X, Zou D, Liu Y, Zhang Y, Hu X. Lymecycline reverses acquired EGFR-TKI resistance in non-small-cell lung cancer by targeting GRB2. Pharmacol Res. 2020 Sep;159:105007. doi: 10.1016/j.phrs.2020.105007. Epub 2020 Jun 17. PMID: 32561477.

Explore Compound Types